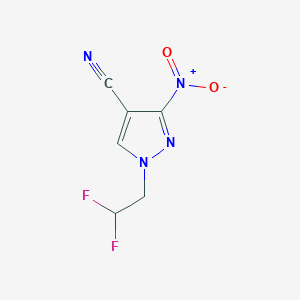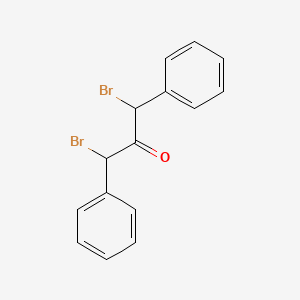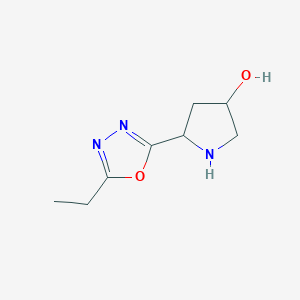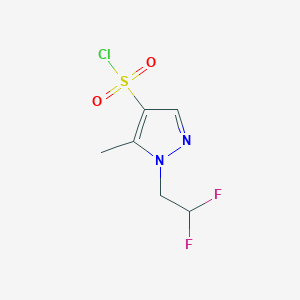
2-Fluorothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorothiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom at the second position and a carboxamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to yield 2-fluorothiophene. This intermediate can then be further reacted with appropriate reagents to introduce the carboxamide group at the third position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The subsequent steps to introduce the carboxamide group would be optimized for high yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for the carboxamide group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
2-Fluorothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of 2-Fluorothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Thiophene-3-carboxamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chlorothiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
2-Fluorothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its chemical behavior and applications.
Uniqueness: 2-Fluorothiophene-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C5H4FNOS |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-fluorothiophene-3-carboxamide |
InChI |
InChI=1S/C5H4FNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) |
InChI Key |
BFGZKQBJAGBFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)






